Amphidinol 2 is a bioactive compound derived from marine dinoflagellates, specifically from the species Amphidinium klebsii. It belongs to a class of compounds known as amphidinol, which are characterized by their unique polyol structures and biological activities, including cytotoxicity and antifungal properties. Amphidinol 2 has garnered attention for its potential applications in cancer treatment due to its ability to induce cell death in various cancer cell lines.
Amphidinol 2 is isolated from the marine dinoflagellate Amphidinium klebsii. This organism is known for producing a variety of secondary metabolites, including amphidinols, which have been classified under polyketide metabolites. These compounds are recognized for their complex structures and diverse biological activities, making them subjects of interest in pharmacological research.
The synthesis of Amphidinol 2 has been explored through various methodologies. A notable approach involves the use of bioassay-guided fractionation techniques, which allow for the isolation of active compounds based on their biological activity. The extraction process typically utilizes methanol or other organic solvents to extract the metabolites from the biomass of Amphidinium klebsii. Following extraction, high-performance liquid chromatography coupled with mass spectrometry is employed to purify and identify the compound.
The molecular structure of Amphidinol 2 has been elucidated using nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry. The compound exhibits a complex arrangement with multiple stereogenic centers, contributing to its biological activity.
Amphidinol 2 undergoes various chemical reactions that contribute to its biological activity. These reactions often involve interactions with cellular membranes, leading to pore formation and subsequent cell death.
The mechanism by which Amphidinol 2 exerts its effects involves several key processes:
Amphidinol 2 possesses distinct physical and chemical properties that influence its behavior in biological systems:
Amphidinol 2 has significant potential applications in scientific research and pharmacology:
Amphidinol 2 (AM2) originates from dinoflagellates of the genus Amphidinium, particularly within the Operculatum Clade. This clade includes species such as A. carterae, A. klebsii, and A. operculatum, which exhibit high genetic conservation yet significant metabolic diversity [9]. Strains producing AM2 cluster within subclade III of A. carterae, characterized by distinct ribosomal DNA sequences (LSU rRNA D1-D2 domains) and specific compensatory base changes (CBCs) in ITS2 secondary structures. These genetic markers correlate with the biosynthetic capability for amphidinols, as strains from geographically dispersed regions (e.g., Ireland, Japan, and New Zealand) show conserved toxin production profiles despite ecological variations [1] [9]. Notably, phylogenetic analysis reveals that AM2-producing strains diverge from those synthesizing newer analogs like amphidinol 22 or amphidinol 24, underscoring strain-specific polyketide pathways [3] [6].
Table 1: Phylogenetic Classification of AM2-Producing Amphidinium Strains
Clade | Representative Species | Genetic Marker | AM2 Production |
---|---|---|---|
Operculatum | A. carterae (Subclade III) | LSU rRNA D1-D2 domain | Yes |
Operculatum | A. klebsii | ITS2 CBCs | Yes |
Herdmanii | A. steinii | SSU rDNA | No |
The discovery of AM2 relied on bioassay-guided fractionation (BGF), leveraging its potent hemolytic and antifungal activities as detection tools. Initial isolation from A. klebsii involved solvent partitioning (dichloromethane/methanol) followed by silica gel chromatography. Hemolysis assays tracked bioactive fractions, culminating in a 0.002% yield from biomass [7]. Modern approaches refined this process:
Table 2: Key Bioassay Parameters for AM2 Isolation
Bioassay Type | Target Organism/Cell Line | Activity Threshold | Detection Method |
---|---|---|---|
Hemolysis | Erythrocytes | ≥80% cell lysis | Spectrophotometry |
Antifungal | Candida albicans | MIC ≤32 µg/mL | Growth inhibition |
Cytotoxicity | A549 lung carcinoma | IC₅₀ ≤50 µM | MTT assay |
The structural resolution of AM2 spanned decades, marked by incremental analytical advancements:
Table 3: Milestones in AM2 Structural Elucidation
Year | Technique | Key Finding | Limitation |
---|---|---|---|
1995 | FAB-MS, 1D-NMR | Planar structure; C67 backbone | Stereochemistry unresolved |
2005 | COSY/TOCSY NMR | Tetrahydropyran ring connectivity | Low sample purity |
2020 | UHPLC-HRMS/MS | C41–C42 cleavage signature (m/z 1085) | Isomer discrimination |
2021 | Isotope-assisted NMR | Relative configuration at C15–C18 | Absolute stereochemistry |
Compound Names Mentioned: Amphidinol 2 (AM2), AM-A, AM-B, AM-22, dehydroAM-A, AM24, AM25, AM26, amphidinol C, luteophanol D.
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